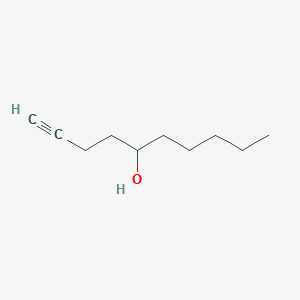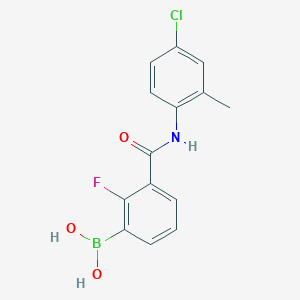
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is an organic compound that features a boronic acid functional group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both boronic acid and carbamoyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves multi-step organic synthesis. One common method includes the reaction of 4-chloro-2-methylphenyl isocyanate with 2-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki coupling reactions with halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamoyl group can be hydrolyzed to form corresponding amines and acids.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Suzuki Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of boronic esters or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki coupling.
Biology: Potential use in the development of enzyme inhibitors due to the presence of the boronic acid group.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit proteasomes.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This property is particularly useful in the development of proteasome inhibitors for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-methylphenylboronic acid
- 2-Fluorobenzeneboronic acid
- Phenylboronic acid
Uniqueness
3-(4-Chloro-2-methylphenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the presence of both a carbamoyl group and a boronic acid group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to inhibit enzymes by forming covalent bonds with active site residues sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C14H12BClFNO3 |
|---|---|
Molekulargewicht |
307.51 g/mol |
IUPAC-Name |
[3-[(4-chloro-2-methylphenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H12BClFNO3/c1-8-7-9(16)5-6-12(8)18-14(19)10-3-2-4-11(13(10)17)15(20)21/h2-7,20-21H,1H3,(H,18,19) |
InChI-Schlüssel |
GBXFNILAZLGQRB-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



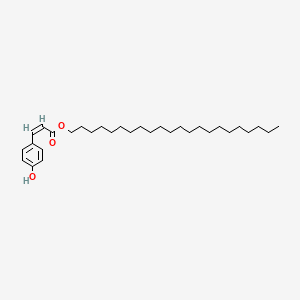

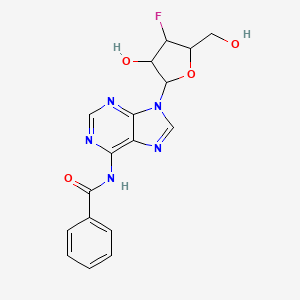

![N-tert-butyl-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13402178.png)
![Benzenepropanoyl chloride, I+/--[(1-naphthalenylsulfonyl)amino]-](/img/structure/B13402183.png)
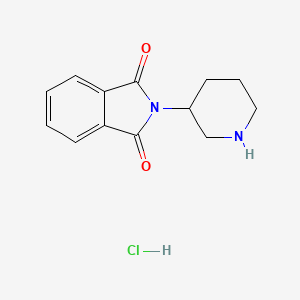
![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B13402198.png)
![(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol hydrochloride](/img/structure/B13402206.png)
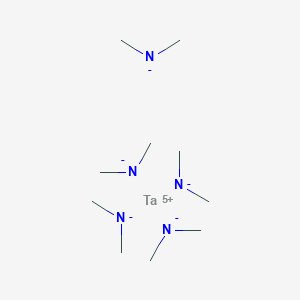
![(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid](/img/structure/B13402221.png)
![(5Z)-5-[(3aR,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B13402223.png)
